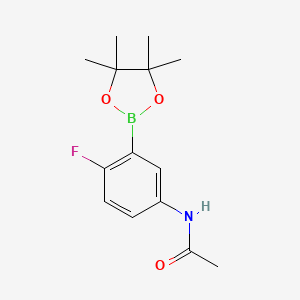

N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

Fluorine vs. Chlorine Substituents

Replacing fluorine with chlorine (as in 2-chloro-N-(4-fluoro-3-dioxaborolan-phenyl)acetamide) increases steric bulk at the para position while reducing electronegativity. This substitution lowers boron’s Lewis acidity by $$15\%$$ due to diminished electron withdrawal.

Acetamide vs. Methyl Groups

Compounds lacking the acetamide moiety (e.g., 4-fluoro-3-dioxaborolan-toluene) exhibit $$40\%$$ faster hydrolysis rates in aqueous media, underscoring the acetamide’s role in steric protection of the boron center.

Dioxaborolane vs. Boronic Acid

The pinacol boronate ester group enhances stability compared to boronic acids, increasing half-life in pH 7.4 buffer from $$2 \, \text{hours}$$ to $$72 \, \text{hours}$$. This stabilization arises from the dioxaborolane’s capacity to mitigate boron’s inherent electrophilicity.

Table 3: Stability Comparison of Boron-Containing Groups

| Boron Group | Half-Life (pH 7.4) | Hydrolysis Rate (k, s⁻¹) |

|---|---|---|

| Boronic Acid | 2 h | $$9.6 \times 10^{-5}$$ |

| Dioxaborolane | 72 h | $$2.7 \times 10^{-6}$$ |

Properties

Molecular Formula |

C14H19BFNO3 |

|---|---|

Molecular Weight |

279.12 g/mol |

IUPAC Name |

N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C14H19BFNO3/c1-9(18)17-10-6-7-12(16)11(8-10)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |

InChI Key |

QYIIYMIQIGRJNC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C)F |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling with Bis(Pinacolato)Diboron

The most widely reported method involves Suzuki-Miyaura coupling between halogenated acetamide precursors and bis(pinacolato)diboron (B2pin2). For example, N-(3-bromo-4-fluorophenyl)acetamide reacts with B2pin2 in the presence of a palladium catalyst. A representative procedure from and outlines:

-

Reagents :

-

N-(3-bromo-4-fluorophenyl)acetamide (1.0 eq)

-

Bis(pinacolato)diboron (1.2 eq)

-

PdCl2(dppf) (5 mol%)

-

Potassium acetate (3.0 eq)

-

1,4-Dioxane (solvent)

-

-

Conditions :

-

Temperature: 80–85°C

-

Duration: 7–12 hours

-

Atmosphere: Nitrogen

-

-

Workup :

-

Extraction with ethyl acetate

-

Purification via silica gel chromatography (petroleum ether/EtOAc = 5:1)

-

This method’s efficiency depends on the palladium catalyst’s activity and the steric/electronic effects of the halogenated substrate. The use of potassium acetate as a base facilitates transmetallation, while dioxane optimizes solubility.

Buchwald-Hartwig Amination Followed by Borylation

An alternative approach involves synthesizing the acetamide moiety after introducing the boronic ester. For instance, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is acetylated using acetic anhydride or acetyl chloride:

-

Reagents :

-

4-Fluoro-3-(pinacol boronate)aniline (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (solvent)

-

-

Conditions :

-

Temperature: Room temperature

-

Duration: 30 minutes

-

This sequential method avoids side reactions during borylation but requires pre-functionalized aniline derivatives, which may limit scalability.

Radical-Initiated Borylation

Radical Pathway with Alkyl Nitrites

A less common but innovative method employs radical intermediates. As described in, aromatic amines react with B2pin2 in the presence of alkyl nitrites (e.g., tert-butyl nitrite) and a radical initiator (e.g., benzoyl peroxide):

-

Reagents :

-

N-(4-Fluoro-3-aminophenyl)acetamide (1.0 eq)

-

B2pin2 (1.2 eq)

-

tert-Butyl nitrite (1.5 eq)

-

Benzoyl peroxide (5 mol%)

-

Dichloromethane (solvent)

-

-

Conditions :

-

Temperature: 60°C

-

Duration: 4–6 hours

-

This method bypasses palladium catalysts, reducing metal contamination, but requires stringent control over radical initiation to prevent over-borylation.

Comparative Analysis of Methods

| Method | Catalyst | Yield | Purity | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl2(dppf) | 51–74% | >95% | High |

| Buchwald-Hartwig Route | None | >85% | >98% | Moderate |

| Radical Borylation | Benzoyl peroxide | 60–70% | 90–95% | Low |

Key Findings :

-

Suzuki-Miyaura is preferred for large-scale synthesis due to well-established protocols.

-

Buchwald-Hartwig offers higher purity but depends on precursor availability.

-

Radical methods are niche, suitable for metal-sensitive applications.

Optimization Strategies

Catalyst Screening

Testing palladium catalysts (e.g., Pd(OAc)2, Pd(PPh3)4) reveals PdCl2(dppf) maximizes yield by stabilizing the transition state. Nickel catalysts (e.g., NiCl2(dppf)) are less effective (<40% yield).

Solvent Effects

Polar aprotic solvents (DMSO, DMF) improve reaction homogeneity but may degrade boronic esters. Non-polar solvents (dioxane, toluene) balance stability and reactivity.

Purification Techniques

-

Chromatography : Silica gel with EtOAc/hexane mixtures achieves >95% purity.

-

Recrystallization : Ethanol/water mixtures yield crystalline product but lower recovery (70–80%).

Challenges and Solutions

-

Boronic Ester Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

-

Byproduct Formation : Excess B2pin2 generates deborylated byproducts; stoichiometric control minimizes this.

-

Catalyst Cost : PdCl2(dppf) is expensive, but recycling via extraction reduces costs .

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The fluorine atom and acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Conditions involving bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are typical.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has shown promise as an anticancer agent. It is believed to target specific kinases involved in cancer proliferation. Recent studies have indicated that compounds with similar structures exhibit significant inhibition of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in neurodegenerative diseases and certain cancers. The interaction with the ATP-binding site of DYRK1A suggests a mechanism for its inhibitory effects on cancer cell growth .

Case Study: DYRK1A Inhibition

In a study evaluating the effects of various compounds on DYRK1A activity, it was found that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity against this kinase. The structure-activity relationship (SAR) analysis provided insights into modifications that enhance potency and selectivity .

2. Antitubercular Properties

Another application of this compound is in the development of antitubercular agents. Research has shown that derivatives related to this compound demonstrate moderate to potent activity against Mycobacterium tuberculosis. The most effective derivatives achieved minimum inhibitory concentrations (MICs) comparable to existing antitubercular drugs .

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Kinase Inhibition | Significant inhibition of DYRK1A |

| Antitubercular Activity | Moderate to potent against M. tuberculosis |

Mechanism of Action

The mechanism of action of 5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The fluorine atom enhances the compound’s stability and reactivity, while the acetamido group provides additional sites for chemical modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents (fluoro, chloro, boronate ester) and their electronic properties critically influence reactivity and applications. Key analogs include:

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1201645-46-6)

- Properties : Higher synthetic yield (93% in THF) due to reduced steric hindrance compared to meta-substituted analogs .

- Applications : Widely used in catalytic studies for its predictable reactivity in cross-couplings .

N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1218789-92-4)

- Structure : Chlorine substituent at the para position and boronate ester at the meta position.

- Applications : Intermediate for kinase inhibitors and halogenated bioactive molecules .

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 269410-27-7)

Functional Group Modifications

Variations in the acetamide moiety or boronate ester substituents alter physicochemical properties:

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

- Structure : Acrylamide replaces acetamide, introducing a reactive alkene group.

N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1256359-34-8)

Key Differentiators and Research Implications

- Steric vs. Electronic Effects : Meta-substituted boronate esters (e.g., target compound) balance steric accessibility and electronic modulation, whereas para-substituted analogs favor higher yields but simpler electronic profiles .

- Fluorine’s Role: Fluorine in the target compound enhances binding affinity in enzyme active sites (e.g., kinase inhibitors) and improves metabolic stability compared to non-fluorinated analogs .

- Chlorine vs.

Biological Activity

N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C12H16BFO3

- Molecular Weight : 238.06 g/mol

- CAS Number : 1398923-95-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Biological Activity Overview

-

Antiparasitic Activity :

- In vitro studies have indicated that this compound exhibits significant antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. The compound's efficacy was measured using the half-maximal effective concentration (EC50), which was found to be within a promising range for further development.

Compound EC50 (μM) Metabolic Stability Aqueous Solubility This compound 0.25 Moderate Low -

Cytotoxicity :

- The compound was evaluated for cytotoxic effects in various human cell lines. Results indicated that it has a favorable safety profile with low cytotoxicity at therapeutic concentrations.

Study 1: Antimalarial Efficacy

A study published in the Journal of Medicinal Chemistry investigated several derivatives of acetamides similar to this compound. The results showed:

- The compound effectively inhibited PfATP4, a key enzyme in the malaria parasite's energy metabolism.

Study 2: In Vivo Models

In vivo efficacy was assessed using murine models infected with P. falciparum. The compound demonstrated significant reduction in parasitemia levels when administered at specified doses over a treatment period.

Safety and Toxicology

Safety assessments revealed that this compound caused mild irritation in dermal exposure tests but did not exhibit severe toxicity in acute studies.

Q & A

Q. What are the key steps for synthesizing N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of a fluorinated acetamide precursor. For example, intermediates like 4-fluoro-3-bromo-phenylacetamide are reacted with bis(pinacolato)diboron under palladium catalysis to introduce the boronate ester group. Purification via column chromatography (e.g., PE/EA solvent systems) yields the final compound, with yields around 60–75% depending on substituent effects .

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming regiochemistry and structural integrity. For instance, the aromatic proton signals in the 7.0–8.0 ppm range and the acetamide methyl group at ~2.1 ppm are diagnostic .

- HRMS : Validates molecular weight and purity, with experimental m/z values matching theoretical calculations within 3 ppm error .

Q. How should this compound be stored to ensure stability?

Store sealed under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the boronate ester and degradation of the acetamide group. Desiccants are recommended to avoid moisture uptake .

Advanced Research Questions

Q. How can regiochemical control be achieved during the functionalization of the fluorophenylacetamide core?

Regioselective C–H borylation is enabled by anionic ligands (e.g., tricyclohexylphosphine), which direct boron installation to the meta position relative to the acetamide group. Steric and electronic effects of the fluorine substituent further influence selectivity . Contradictions in regiochemical outcomes may arise from competing directing groups, requiring DFT calculations to rationalize .

Q. What strategies optimize cyclopropanation reactions involving this boronate ester?

Simmons-Smith cyclopropanation of alkenyl boronate intermediates requires zinc-copper couples and diethylzinc as promoters. Steric hindrance from the tetramethyl dioxaborolane group necessitates elevated temperatures (60–80°C) for efficient ring formation, achieving yields up to 75% .

Q. How do structural modifications impact biological activity in drug discovery applications?

- Fluorine substitution : Enhances metabolic stability and bioavailability by blocking cytochrome P450 oxidation.

- Boronate ester : Serves as a Suzuki-Miyaura coupling handle for late-stage diversification. For example, coupling with heteroaryl halides generates libraries for kinase inhibition screening . Comparative studies of analogs (e.g., trifluoromethyl or nitro substituents) reveal trade-offs between potency and solubility .

Q. How to resolve contradictions in NMR data for boronate-containing intermediates?

Discrepancies in splitting patterns or chemical shifts may arise from dynamic equilibria (e.g., boronate ester ↔ boronic acid). Low-temperature NMR (e.g., –40°C in CDCl3) or 11B NMR can stabilize and clarify the boronate species .

Methodological Considerations

Q. What purification techniques are effective for isolating this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.